
2-Fluoro-5-(methylthio)pyridine
Overview
Description
2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2) is a fluorinated pyridine derivative with a methylthio (-SCH₃) substituent at the 5-position. Its molecular formula is C₆H₆FNS, with a molecular weight of 143.18 g/mol. Predicted physicochemical properties include a density of 1.21 g/cm³, boiling point of 223.4°C, and a pKa of -1.18, indicating weak acidity . This compound is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the development of kinase inhibitors and heterocyclic scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Subsequent substitution reactions can introduce the methylthio group at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and substitution reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyridine ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
2-Fluoro-5-(methylthio)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated and sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methylthio)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its reactivity and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
2-Fluoro-5-(trifluoromethyl)pyridine
- Structure : Replaces the methylthio group with a trifluoromethyl (-CF₃) group.
- Molecular Formula : C₇H₃F₆N (MW: 215.10 g/mol) .
- Key Differences :
2-Chloro-5-(difluoromethyl)pyridine
- Structure : Chlorine replaces fluorine at the 2-position, and -CHF₂ substitutes -SCH₃.
- Molecular Formula : C₆H₄ClF₂N (MW: 163.55 g/mol) .
- Key Differences :
2-Fluoro-5-(4-fluorophenyl)pyridine
- Structure : A 4-fluorophenyl group replaces -SCH₃.
- Molecular Formula : C₁₁H₇F₂N (MW: 191.18 g/mol) .
- Key Differences :
Derivatives with Fused Heterocycles
Imidazopyridine Derivatives
- Example : 2-Fluoro-5-(7-phenylimidazo[1,2-a]pyridin-3-yl)benzonitrile .
- Structure : A fused imidazopyridine ring replaces the pyridine core.
- Key Differences :
3-(4-Fluorophenyl)-7-(thiophen-2-yl)imidazo[1,2-a]pyridine
- Structure : Thiophene and fluorophenyl substituents enhance electronic diversity .
- Key Differences :
Physicochemical and Reactivity Comparison
Biological Activity
2-Fluoro-5-(methylthio)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article compiles research findings, case studies, and detailed analyses of the compound's biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyridine ring with a fluorine atom at the 2-position, a methyl group at the 5-position, and a methylthio group at the 3-position. This unique substitution pattern influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and molecular targets:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are critical in drug metabolism. Its structural features allow it to modulate enzyme activity, affecting metabolic pathways within cells.
- Cellular Processes : The compound influences gene expression and detoxification pathways, suggesting potential applications in pharmacology and toxicology.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and shown effectiveness in inhibiting growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has demonstrated significant anticancer potential. In vitro studies show that it inhibits the proliferation of cancer cell lines, including L1210 mouse leukemia cells, with IC(50) values in the nanomolar range. This suggests a potent ability to interfere with cancer cell growth .
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Cytochrome P450 Modulation :
Comparative Analysis
Property/Activity | This compound | Other Pyridine Derivatives |
---|---|---|
Antimicrobial Activity | Yes | Varies |
Anticancer Activity | Significant | Some derivatives show less |
Cytochrome P450 Interaction | Inhibitory | Varies |
IC(50) Values (Cancer Cells) | Nanomolar range | Varies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-fluoro-5-(methylthio)pyridine, and what are their critical reaction parameters?
Answer: The synthesis of this compound typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using halogenated pyridine precursors (e.g., 5-bromo-2-fluoropyridine) and methylthio nucleophiles. Critical parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
- Protecting groups : Use of boronic acid derivatives (e.g., [2-fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid) may require protection of reactive sites to prevent undesired side reactions .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions on the pyridine ring. For example, the methylthio group (δ ~2.5 ppm in ¹H NMR) and fluorine coupling patterns (e.g., splitting in aromatic protons) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (143.18 g/mol) and detects fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related fluoropyridines (e.g., orthorhombic Pca21 space group for 2-fluoro-5-(4-fluorophenyl)pyridine) .
- TLC/HPLC : Monitors reaction progress and purity, using silica gel plates or C18 columns with UV detection .
Q. What are the key physicochemical properties of this compound relevant to drug discovery?
Answer: Critical properties include:
- Lipophilicity (LogP) : Predicted to be ~1.21±0.1 g/cm³, influencing membrane permeability .
- Acid dissociation constant (pKa) : Estimated -1.18±0.10, suggesting low protonation under physiological conditions .
- Thermal stability : Boiling point ~223.4±25.0°C, relevant for purification via distillation .
- Solubility : Methylthio groups enhance solubility in organic solvents (e.g., DCM, THF), while fluorine reduces aqueous solubility, necessitating formulation optimization .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for target-specific applications?
Answer: Computational strategies include:
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., fluorine’s electronegativity, methylthio’s σ-donor capacity) to predict reactivity .
- Molecular docking : Screens derivatives against target proteins (e.g., kinase inhibitors) by simulating binding interactions, as seen in imidazopyridine analogs .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .
- Retrosynthetic analysis : Algorithms (e.g., Chematica) propose novel routes using available precursors (e.g., halogenated pyridines from ) .
Q. What strategies resolve contradictions between predicted and experimental physicochemical data for this compound?
Answer: Discrepancies (e.g., predicted vs. observed boiling points) require:
- Validation with high-purity samples : Recrystallization or column chromatography minimizes impurities affecting measurements .
- Advanced instrumentation : Differential scanning calorimetry (DSC) for precise thermal analysis .
- Cross-referencing analogs : Compare with structurally similar compounds (e.g., 2-fluoro-5-(trifluoromethyl)pyridine in ) to identify trends in substituent effects .
- Error analysis in predictive models : Adjust QSPR/QSAR parameters using experimental datasets to improve accuracy .
Q. How does the methylthio group influence regioselectivity in cross-coupling reactions involving this compound?
Answer: The methylthio group:
- Directs coupling : Acts as a weakly coordinating ligand, favoring reactions at the 3-position (meta to fluorine) in Pd-catalyzed couplings .
- Modulates electronic effects : Electron-donating nature activates specific pyridine positions for nucleophilic/electrophilic attacks, as shown in Suzuki reactions with boronic acids .
- Competes with fluorine : Steric and electronic interplay between fluorine and methylthio may require tailored catalysts (e.g., bulky phosphine ligands) to control selectivity .
Q. What mechanistic insights explain the biological activity of methylthio-containing pyridines like this compound?
Answer: Mechanisms include:
- Thioether-mediated binding : Methylthio groups form hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 inhibition) .
- Fluorine’s bioisosteric effects : Enhances metabolic stability and target affinity, as observed in related fluorinated drug candidates .
- Redox modulation : Methylthio groups may participate in disulfide bond formation or act as radical scavengers in oxidative environments .
Q. How are stability and degradation profiles of this compound assessed under varying storage conditions?
Answer: Methodologies include:
- Forced degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC-MS to identify degradation products (e.g., sulfoxide formation) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months, monitoring changes via NMR and IR spectroscopy .
- pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–13) to simulate gastrointestinal conditions .
Properties
IUPAC Name |
2-fluoro-5-methylsulfanylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFSZOAUFHLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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